6-(Cyclohex-1-en-1-yl)pyridin-3-amine
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Overview
Description
6-(Cyclohex-1-en-1-yl)pyridin-3-amine is an organic compound with the molecular formula C11H14N2 and a molecular weight of 174.25 g/mol It is characterized by a pyridine ring substituted with a cyclohexenyl group at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine typically involves the reaction of cyclohexenyl derivatives with pyridine derivatives under specific conditions. One common method includes the use of cyclohexenyl bromide and 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(Cyclohex-1-en-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine-reduced products.
Scientific Research Applications
6-(Cyclohex-1-en-1-yl)pyridin-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism of action of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the cyclohexenyl and pyridine rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
6-(Cyclohexyl)pyridin-3-amine: Lacks the double bond in the cyclohexenyl ring.
3-Aminopyridine: Lacks the cyclohexenyl group.
6-(Phenyl)pyridin-3-amine: Contains a phenyl group instead of a cyclohexenyl group.
Uniqueness: 6-(Cyclohex-1-en-1-yl)pyridin-3-amine is unique due to the presence of both the cyclohexenyl group and the amine group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
6-(cyclohexen-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGLPOPFCSXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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